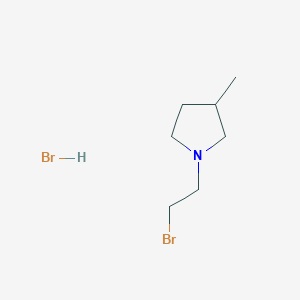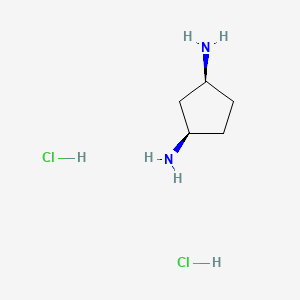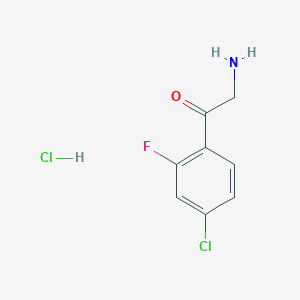
1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide
Vue d'ensemble
Description
“1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide” is a chemical compound . It can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .
Molecular Structure Analysis
The InChI code for “1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide” is1S/C6H12BrN.BrH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Crystallographic Studies
1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide has been utilized in crystallographic studies. For instance, Tong et al. (2018) explored the reversible crystal transformation of related compounds, demonstrating significant differences in hydrogen bonds affecting their thermal stability. These transformations are influenced by the pH value of the solution, highlighting the chemical's utility in studying structural changes in organic salts during purification and recrystallization processes (Tong, Zhang, Chang, & Xuan, 2018).
Organic Synthesis
In the realm of organic synthesis, this chemical has been pivotal. For example, Horning and Muchowski (1974) reported its role in the intramolecular bromoamination process. This research led to the formation of various bromomethylpyrrolidines, demonstrating its effectiveness in synthesizing complex organic structures (Horning & Muchowski, 1974). Additionally, Jain and Sain (2010) discussed its broad applicability in different bromination reactions, such as those involving alkenes, alcohols, and ketones, highlighting its environmentally friendly character in synthesis processes (Jain & Sain, 2010).
Corrosion Inhibition
In the field of corrosion inhibition, novel cationic surfactants derived from 1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide have been evaluated. Hegazy et al. (2016) studied these surfactants for their ability to inhibit corrosion in carbon steel pipelines used in oil and gas wells, finding significant inhibition efficiency (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).
Environmental Applications
In environmental applications, Bates et al. (2002) utilized a related compound for CO2 capture. They created a new ionic liquid that reacts reversibly with CO2, sequestering it efficiently as a carbamate salt. This research highlights the potential of using derivatives of 1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide in capturing and reducing environmental pollutants (Bates, Mayton, Ntai, & Davis, 2002).
Propriétés
IUPAC Name |
1-(2-bromoethyl)-3-methylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c1-7-2-4-9(6-7)5-3-8;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFXIBISBRQHGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)





![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)
![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)

![Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1376480.png)

